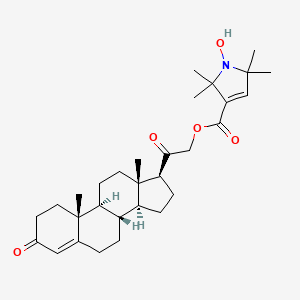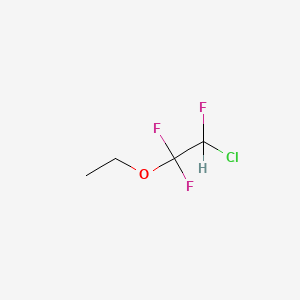
2-氯-1,1,2-三氟乙基乙醚
描述
2-Chloro-1,1,2-trifluoroethyl ethyl ether is an organic compound with the molecular formula C4H6ClF3O and a molecular weight of 162.538 g/mol . It is characterized by the presence of chlorine, fluorine, and ether functional groups, making it a versatile compound in various chemical applications.
科学研究应用
2-Chloro-1,1,2-trifluoroethyl ethyl ether has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its effects on various biological pathways.
准备方法
The synthesis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether can be achieved through several methods. One common synthetic route involves the reaction of 2,2,2-trifluoroethanol with thionyl chloride to form 2-chloro-1,1,2-trifluoroethane, which is then reacted with ethyl alcohol in the presence of a base to yield the desired ether . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.
化学反应分析
2-Chloro-1,1,2-trifluoroethyl ethyl ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: In the presence of water and an acid or base, the ether bond can be cleaved to form corresponding alcohols and acids.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as sodium hydroxide, hydrochloric acid, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism by which 2-Chloro-1,1,2-trifluoroethyl ethyl ether exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules. Pathways involved may include enzyme inhibition and modulation of protein-protein interactions .
相似化合物的比较
2-Chloro-1,1,2-trifluoroethyl ethyl ether can be compared with other similar compounds such as:
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound has similar fluorinated groups but differs in its molecular structure and reactivity.
2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether: Another related compound with different functional groups and applications.
The uniqueness of 2-Chloro-1,1,2-trifluoroethyl ethyl ether lies in its specific combination of chlorine, fluorine, and ether groups, which confer distinct chemical and physical properties useful in various research and industrial applications.
属性
IUPAC Name |
2-chloro-1-ethoxy-1,1,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClF3O/c1-2-9-4(7,8)3(5)6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKICPFFJCXEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953123 | |
| Record name | 2-Chloro-1-ethoxy-1,1,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310-71-4 | |
| Record name | 2-Chloro-1-ethoxy-1,1,2-trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=310-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,1,2-trifluoroethyl ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000310714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-ethoxy-1,1,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1,1,2-TRIFLUOROETHYL ETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36IC8E3484 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the basic physical properties of 2-chloro-1,1,2-trifluoroethyl ethyl ether?
A1: 2-Chloro-1,1,2-trifluoroethyl ethyl ether has been studied for its physical properties, including vapor pressure, density, and refractive index []. Researchers have also investigated its enthalpy of vaporization and cohesive energy [, ]. This information is crucial for understanding its behavior under various conditions and for potential industrial applications.
Q2: How is 2-chloro-1,1,2-trifluoroethyl ethyl ether synthesized?
A2: One method for synthesizing 2-chloro-1,1,2-trifluoroethyl ethyl ether involves the addition of ethanol to chlorotrifluoroethylene []. This reaction requires specialized equipment, including a gas dispersion tube, to ensure efficient mixing of the reactants.
Q3: Are there any related compounds with similar properties that have been studied?
A3: Yes, researchers have investigated the properties of several related compounds, including 2-chloro-1,1,2-trifluoroethyl propyl ether, 2-chloro-1,1,2-trifluoroethyl chloromethyl ether, and 2-chloro-1,1,2-trifluoroethyl difluoromethyl ether [, ]. Comparing the properties of these structurally similar compounds provides insights into the impact of specific structural modifications on their physical characteristics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(ethoxycarbonylamino)-2,2-dimethylpropyl]carbamic acid ethyl ester](/img/structure/B1198941.png)
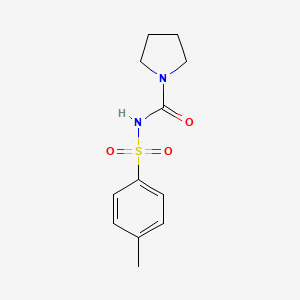
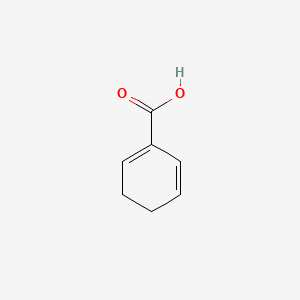
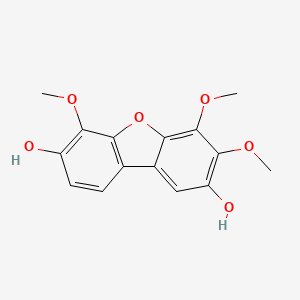
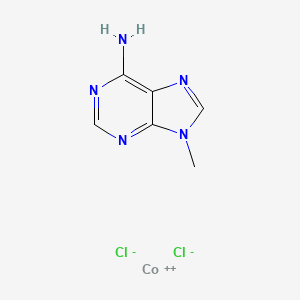
![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B1198952.png)
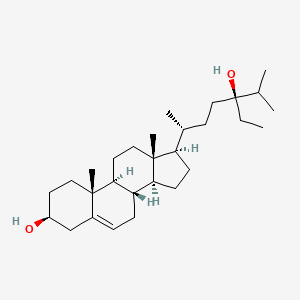

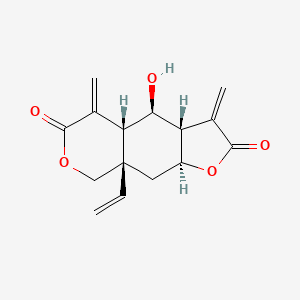
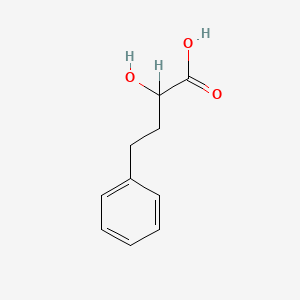
![n-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B1198959.png)
